2-Chloronicotinic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-chloronicotinic acid primarily involves the transformation of 3-cyanopyridine. The process includes stages of oxidation, chlorination, and hydrolysis, with conditions optimized to achieve high yields and purity. For instance, Wei Xiao-lei (2010) and Shi Wei-bing (2009) both report synthesis methods achieving total yields of 77.2% and 75.1%, respectively, with a high purity level. These methods underline the efficiency and reproducibility of the synthesis process under controlled conditions (Wei Xiao-lei, 2010); (Shi Wei-bing, 2009).
Molecular Structure Analysis
The molecular structure and vibrational spectra of 2-chloronicotinic acid have been extensively studied using Fourier transform Raman and Fourier transform infrared spectra. Advanced computational methods, including ab initio Hartree–Fock and density functional theory, have been applied to analyze its molecular geometry, vibrational frequencies, and related properties. These studies provide deep insights into the molecular structure of 2-chloronicotinic acid, essential for understanding its chemical behavior and reactivity (M. Karabacak, M. Cinar, M. Kurt, 2008).
Chemical Reactions and Properties
2-Chloronicotinic acid is a versatile chemical intermediate used in various chemical reactions and syntheses. Its reactivity has been exploited in the synthesis of 2-chloronicotinic acid derivatives, demonstrating its utility in creating a wide array of functionalized compounds. The compound's chemical properties, including its reactivity towards nucleophilic substitution and its role in cyclocondensation reactions, underscore its significance in organic synthesis and the development of novel chemical entities (Bingbing Zhao et al., 2017).
Scientific Research Applications
Corrosion Inhibition : 2-Chloronicotinic acid effectively inhibits aluminium corrosion in hydrochloric acid (HCl) medium. Its efficiency increases with higher concentrations but decreases at higher temperatures (Bhat & Alva, 2009).
Medical and Pesticide Applications : The compound has potential applications in medicine and pesticides. Cyclocondensation has been identified as a promising synthesis method (Wang Ping, 2006).
Synthesis of Pesticides and Medicines : A newly isolated strain of Rhodococcus erythropolis ZJB-09149 efficiently transforms 2-chloro-3-cyanopyridine to 2-chloronicotinic acid, suggesting its potential in synthesizing pesticides and medicines (Jin et al., 2011).
Drugs and Agrochemicals : An easily industrializable method for synthesizing 2-chloronicotinic acid and its derivatives has been developed, with potential applications in drugs and agrochemicals (Z. Min, 2003).
Medical Antibiotics, Anti-cardiovascular Drugs, and Insecticides : A rapid synthetic method for 2-morpholinonicotinic acid with a 93% yield has been developed, making it useful for the synthesis of medical antibiotics, anti-cardiovascular drugs, and insecticides (Zhao et al., 2017).
Biocatalytic Production : Pa-Ami, a Pantoea sp. amidase, shows promise as a biocatalyst for the industrial production of 2-chloronicotinic acid with improved productivity and substrate conversion (Zheng et al., 2018).
Nonsteroidal Anti-inflammatory Drugs : Microwave irradiation offers a simple, efficient, and environmentally friendly method for synthesizing 2-arylaminonicotinic acids derivatives, important for nonsteroidal anti-inflammatory drugs (Li et al., 2011).
Anti-inflammatory Drug Development : Isonixine, synthesized using 2-chloronicotinic acid, shows promising pharmacological properties as a potential analgesic-anti-inflammatory agent (Cadena et al., 1977).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloropyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRSSZOHCGUTHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
Record name | 2-chloronicotinic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062726 | |
Record name | 3-Carboxy-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloronicotinic acid | |
CAS RN |
2942-59-8 | |
Record name | 2-Chloronicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2942-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloronicotinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002942598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloronicotinic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Pyridinecarboxylic acid, 2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Carboxy-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloronicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.034 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORONICOTINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93G386213F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.